molecular formula C5H6N4O3S B1517245 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid CAS No. 72217-12-0

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

Cat. No.: B1517245
CAS No.: 72217-12-0
M. Wt: 202.19 g/mol
InChI Key: OSIJZKVBQPTIMT-KRXBUXKQSA-N
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Description

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is a chemical compound that has garnered significant interest in the field of medicinal chemistry. This compound is an important intermediate in the synthesis of various antibiotics, particularly cephalosporins, which are used to treat a wide range of bacterial infections .

Scientific Research Applications

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has several scientific research applications:

Mechanism of Action

“(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid” is an important intermediate product for the preparation of ceftobiprole. Via certain activation, it can be attached to the cephalosporin core to complete the structure of ceftobiprole .

Future Directions

The future directions for this compound could involve improving the synthesis process to increase the yield and make it more suitable for industrial production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid typically involves multiple steps starting from cyanoacetamide. The process includes oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization . Here is a detailed synthetic route:

    Oximation: Cyanoacetamide reacts with hydroxylamine hydrochloride to form 2-cyano-2-hydroxyiminoacetamide.

    Methylation: The oxime is then methylated using dimethyl sulfate to produce 2-cyano-2-methoxyiminoacetamide.

    Dehydration: This intermediate undergoes dehydration with phosphoryl chloride to yield 2-(methoxyimino)malononitrile.

    Aminolysis: The malononitrile is treated with aqueous ammonia to form 2-cyano-2-(methoxyimino)acetimidamide.

    Bromination: Bromination in the presence of triethylamine results in 2-(methoxyimino)-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile.

    Cyclization: Finally, cyclization with potassium thiocyanate yields this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to maximize yield and purity. The use of phase-transfer catalysts and hydrogen peroxide has been reported to improve the efficiency of the hydrolysis step, increasing the overall yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxo derivatives, while substitution reactions can produce a range of substituted thiadiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is unique due to its specific methoxyimino group, which provides distinct reactivity and binding properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of certain antibiotics, offering advantages in terms of efficacy and spectrum of activity .

Properties

IUPAC Name

(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3S/c1-12-8-2(4(10)11)3-7-5(6)13-9-3/h1H3,(H,10,11)(H2,6,7,9)/b8-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIJZKVBQPTIMT-KRXBUXKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C1=NSC(=N1)N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
Reactant of Route 2
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
Reactant of Route 3
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
Reactant of Route 4
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
Reactant of Route 5
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

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